molecular formula C10H10N5O6P B14359956 4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate CAS No. 90689-74-0

4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate

Cat. No.: B14359956
CAS No.: 90689-74-0
M. Wt: 327.19 g/mol
InChI Key: SHXWOWWMCZUJMU-UHFFFAOYSA-N
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Description

4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pteridine ring system, a hydroxybutynyl group, and a phosphate group. Its molecular formula is C10H11N4O6P, and it is known for its potential roles in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the pteridine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the hydroxybutynyl group: This is achieved through a series of reactions, including alkylation and hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pteridine ring or the hydroxybutynyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may have altered biological or chemical properties.

Scientific Research Applications

4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzymatic reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. Its phosphate group allows it to participate in phosphorylation reactions, which are crucial for signal transduction and energy transfer in cells.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methylamino]benzoic acid: Shares the pteridine ring system but differs in the side chain structure.

    4-(2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methylamino]benzoic acid: Another derivative with a similar core structure but different functional groups.

Uniqueness

4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate is unique due to its combination of a pteridine ring, a hydroxybutynyl group, and a phosphate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

90689-74-0

Molecular Formula

C10H10N5O6P

Molecular Weight

327.19 g/mol

IUPAC Name

[4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxybut-3-ynyl] dihydrogen phosphate

InChI

InChI=1S/C10H10N5O6P/c11-10-14-8-7(9(17)15-10)13-5(3-12-8)1-2-6(16)4-21-22(18,19)20/h3,6,16H,4H2,(H2,18,19,20)(H3,11,12,14,15,17)

InChI Key

SHXWOWWMCZUJMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C#CC(COP(=O)(O)O)O

Origin of Product

United States

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